Dicloruro de bis(isopropilciclopentadienil)titanio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

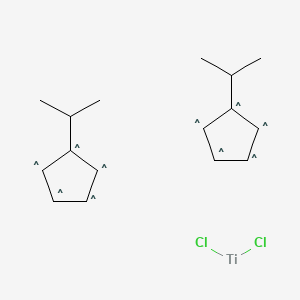

Bis(isopropylcyclopentadienyl)titanium dichloride is a catalyst for the radical cyclization of epoxides and a reagent for the conversion of enynes to bicyclic cyclopentenones . It is also used in organometallic and organic synthesis .

Synthesis Analysis

The synthesis of Bis(isopropylcyclopentadienyl)titanium dichloride involves a series of steps. In a four-neck flask, under water-bath cooling conditions, 280 milliliters of glycol dimethyl ethers, 143g titanium tetrachloride, 108g diethylamine, and 116g cyclopentadiene are added successively. The mixture is heated up to 60°C and incubated for 6 hours. The resulting reddish-brown suspensoid is then cooled and filtered. The filter cake is washed with alcohol. The crude product is purified using chloroform and toluene as mixed solvents .Molecular Structure Analysis

The molecular structure of Bis(isopropylcyclopentadienyl)titanium dichloride is represented by the formula [ (C 3 H 7 )C 5 H 4] 2 TiCl 2 . The SMILES string representation isCl [Ti]Cl.CC (C) [C]1 [CH] [CH] [CH] [CH]1.CC (C) [C]2 [CH] [CH] [CH] [CH]2 . Chemical Reactions Analysis

Bis(isopropylcyclopentadienyl)titanium dichloride is used as a catalyst for the radical cyclization of epoxides and as a reagent for the conversion of enynes to bicyclic cyclopentenones . It also shows electrochemical behavior in the absence and presence of amide or alkyne derivatives .Physical And Chemical Properties Analysis

Bis(isopropylcyclopentadienyl)titanium dichloride appears as red crystals . It has a melting point of 171-173°C . The compound’s molecular weight is 333.12 .Aplicaciones Científicas De Investigación

C16H22Cl2Ti\text{C}{16}\text{H}{22}\text{Cl}_2\text{Ti}C16H22Cl2Ti

y un peso molecular de 333.12 g/mol, ha despertado interés en varios campos debido a sus propiedades y reactividad únicas .Conclusión

Dicloruro de bis(isopropilciclopentadienil)titanio: sigue inspirando la curiosidad científica en diversas disciplinas. Su versatilidad, reactividad y propiedades únicas lo convierten en un tema valioso de estudio e innovación . A medida que la investigación avanza, podemos descubrir aún más aplicaciones para este intrigante compuesto.

Safety and Hazards

Bis(isopropylcyclopentadienyl)titanium dichloride is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers Unfortunately, the search did not retrieve specific papers related to Bis(isopropylcyclopentadienyl)titanium dichloride .

Mecanismo De Acción

Target of Action

Bis(isopropylcyclopentadienyl)titanium dichloride is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and other proteins, due to their unique structural and electronic properties .

Mode of Action

Organometallic compounds often act as catalysts in chemical reactions . They can facilitate reactions by providing an alternative reaction pathway with a lower activation energy .

Biochemical Pathways

Organometallic compounds can influence a wide range of biochemical pathways due to their ability to interact with various biological targets .

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of 171-173 °c . These properties may influence its bioavailability.

Result of Action

As an organometallic compound, it may have diverse effects depending on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bis(isopropylcyclopentadienyl)titanium dichloride. For instance, temperature can affect the compound’s physical state and reactivity . Additionally, the compound’s interaction with other substances in its environment can influence its stability and activity .

Propiedades

InChI |

InChI=1S/2C8H11.2ClH.Ti/c2*1-7(2)8-5-3-4-6-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTIYOSDNUJYPV-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.